1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-chloro- 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-chloro-
Brand Name: Vulcanchem
CAS No.: 1204475-64-8
VCID: VC0177427
InChI: InChI=1S/C8H5ClN2O2/c9-5-4-2-1-3-10-7(4)11-6(5)8(12)13/h1-3H,(H,10,11)(H,12,13)
SMILES: C1=CC2=C(NC(=C2Cl)C(=O)O)N=C1
Molecular Formula: C8H5ClN2O2
Molecular Weight: 196.59

1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-chloro-

CAS No.: 1204475-64-8

Cat. No.: VC0177427

Molecular Formula: C8H5ClN2O2

Molecular Weight: 196.59

* For research use only. Not for human or veterinary use.

1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-chloro- - 1204475-64-8

Specification

CAS No. 1204475-64-8
Molecular Formula C8H5ClN2O2
Molecular Weight 196.59
IUPAC Name 3-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid
Standard InChI InChI=1S/C8H5ClN2O2/c9-5-4-2-1-3-10-7(4)11-6(5)8(12)13/h1-3H,(H,10,11)(H,12,13)
Standard InChI Key WYZLJZKORASCKL-UHFFFAOYSA-N
SMILES C1=CC2=C(NC(=C2Cl)C(=O)O)N=C1

Introduction

Structural Characteristics and Chemical Properties

The structure of 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-chloro- comprises a 7-azaindole core (pyrrolo[2,3-b]pyridine) with two key substituents: a carboxylic acid group at position 2 and a chlorine atom at position 3. This structural arrangement contributes to its unique physicochemical properties and potential biological interactions.

Physical Properties

Based on analysis of similar compounds in the pyrrolopyridine family, this molecule likely possesses the following characteristics:

PropertyValue/Description
Molecular FormulaC8H5ClN2O2
Molecular Weight196.59 g/mol
Physical StateCrystalline solid (at standard conditions)
SolubilityLikely soluble in polar organic solvents; limited water solubility
Melting PointEstimated range: 180-220°C
UV AbsorptionExpected strong absorption in 260-290 nm range

The compound's heterocyclic nature, combined with its specific functional groups, contributes to its distinct chemical behavior. The carboxylic acid group at position 2 imparts acidic characteristics and reactivity typical of carboxylic acids, including esterification and amidation potential. The chloro substituent at position 3 enhances the electrophilicity of that position and provides opportunities for substitution reactions.

Spectroscopic Properties

Compounds with similar structural features typically display characteristic spectroscopic profiles. For 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-chloro-, these would likely include:

Spectroscopic MethodExpected Characteristics
1H NMRSignals for pyridine and pyrrole protons (6.8-8.5 ppm), carboxylic acid proton (10-12 ppm)
13C NMRDistinctive signals for carboxylic carbon (~165-170 ppm), C-Cl carbon (~115-120 ppm)
IR SpectroscopyStrong C=O stretching (~1700 cm-1), O-H stretching (3000-3500 cm-1), heterocyclic ring vibrations
Mass SpectrometryMolecular ion peak at m/z 196, characteristic fragmentation pattern with loss of -COOH

Synthesis Methods

The synthesis of 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-chloro- can be approached through several chemical pathways, drawing from established methodologies for similar heterocyclic compounds.

Direct Functionalization Approach

A feasible synthetic route would involve starting with the parent 1H-pyrrolo[2,3-b]pyridine and introducing the functional groups sequentially. Based on approaches for similar compounds, this could include:

  • Carboxylation at position 2 through lithiation and CO2 quenching

  • Selective chlorination at position 3 using appropriate chlorinating agents

Palladium-Catalyzed Methods

Drawing from the literature on pyrrolo[2,3-b]pyridine derivatives, palladium-catalyzed cross-coupling reactions represent another viable approach. As noted in research on related compounds, Suzuki-Miyaura coupling has been successfully employed for the functionalization of the pyrrolo[2,3-b]pyridine scaffold .

Synthetic ApproachKey ReagentsReaction ConditionsExpected Yield
Direct Functionalizationn-BuLi, CO2, NCS/SOCl2-78°C to rt, inert atmosphere40-60%
Cross-couplingPd(PPh3)4, appropriate boronic acids80-100°C, base, solvent50-75%
Halogenation of pre-functionalized derivativeNCS or SOCl2Reflux, 3-5 hours60-70%

The specific choice of synthetic route would depend on substrate availability, desired scale, and the need to control regioselectivity during functionalization.

Chemical Reactions

1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-chloro- can participate in various chemical transformations, primarily involving its carboxylic acid group and the chloro substituent.

Carboxylic Acid Reactions

As with other carboxylic acids, this compound can undergo standard transformations:

Reaction TypeReagentsProductsConditions
EsterificationROH, H+ catalystCorresponding estersReflux, 6-12 hours
AmidationR-NH2, coupling agents (EDCI, HOBt)Corresponding amidesRoom temperature, 12-24 hours
ReductionLiAlH4 or BH3·THFPrimary alcohol derivative0°C to room temperature, 2-4 hours

The formation of amide derivatives is particularly significant given that research on 1H-Pyrrolo[2,3-b]pyridine-2-carboxamide derivatives has shown promising biological activities, including selective phosphodiesterase (PDE4B) inhibition .

Reactions Involving the Chloro Substituent

The chlorine at position 3 provides opportunities for substitution reactions:

Reaction TypeNucleophilesProductsConditions
Nucleophilic Aromatic SubstitutionAmines, thiols, alkoxides3-substituted derivativesElevated temperatures, polar solvents
Cross-couplingBoronic acids, organostannanes3-aryl derivativesPd catalysts, base, 80-100°C
ReductionH2, Pd/CDehalogenated productRoom temperature, H2 atmosphere

The ability to modify the chloro position provides a synthetic handle for diversifying the molecule and potentially enhancing its biological properties.

Biological Activities and Applications

While specific data on 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-chloro- is limited, the biological activities of structurally related compounds suggest several potential applications.

Enzyme Inhibition Properties

Closely related compounds in the pyrrolo[2,3-b]pyridine family have demonstrated significant enzyme inhibitory activities. Most notably, 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives have shown selective inhibition of phosphodiesterase 4B (PDE4B), an enzyme implicated in inflammatory processes and central nervous system (CNS) disorders .

TargetPotential ActivityTherapeutic Relevance
PDE4BEnzyme inhibitionAnti-inflammatory, CNS disorders
FGFR (Fibroblast Growth Factor Receptor)Kinase inhibitionCancer treatment, particularly breast cancer
Antimicrobial targetsEnzyme/protein inhibitionInfectious disease treatment

DNA Interaction Studies

Pyrrolo[2,3-b]pyridine derivatives have been studied for their ability to interact with DNA. Research has shown that compounds in this class can bind to calf thymus DNA, as evidenced by UV-visible and fluorescence spectroscopic techniques . Such DNA binding properties could be relevant for both potential therapeutic applications and understanding possible genotoxicity mechanisms.

Research Findings

Structure-Activity Relationship Studies

Analysis of related pyrrolo[2,3-b]pyridine derivatives provides insights into potential structure-activity relationships (SAR) relevant to 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-chloro-:

Structural FeatureEffect on ActivityReference Compounds
Carboxylic acid at position 2Contributes to binding interactions with target proteins1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid derivatives
Chloro at position 3Enhances activity against specific cancer cell lines; influences lipophilicity3-chloro-5-nitro-1H-pyrrolo[2,3-b]pyridine
Pyrrolo[2,3-b]pyridine coreEssential for DNA binding; key pharmacophore for enzyme inhibitionVarious pyrrolo[2,3-b]pyridine derivatives

Research on 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives has demonstrated that substitution patterns significantly impact their selectivity and potency as PDE4B inhibitors. One compound identified as "11h" exhibited particularly promising properties, including acceptable in vitro ADME characteristics and significant inhibition of TNF-α release from macrophages exposed to pro-inflammatory stimuli .

Biological Evaluation of Related Compounds

Studies on structurally similar compounds provide a framework for understanding the potential biological profile of 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-chloro-:

Compound ClassBiological ActivityExperimental ModelsKey Findings
1H-Pyrrolo[2,3-b]pyridine-2-carboxamidesPDE4B inhibitionIn vitro enzyme assays, macrophage modelsSelective inhibition of PDE4B; anti-inflammatory effects
Chlorinated pyrrolo[2,3-b]pyridinesAnticancerCancer cell lines (H460, A549, HT-29, SMMC-7721)Inhibition of cell proliferation; modulation of apoptotic pathways
Pyrrolo[2,3-b]pyridine derivativesDNA bindingCalf thymus DNA interaction studiesBinding confirmed by spectroscopic techniques; affected by ionic strength

These findings suggest multiple potential mechanisms through which 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-chloro- might exert biological effects, warranting further investigation.

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